molecular formula C10H20N2O3 B3112972 tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932297-00-1

tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3112972
CAS No.: 1932297-00-1
M. Wt: 216.28
InChI Key: AHJZEZIYOBGVSK-YUMQZZPRSA-N
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Description

Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl chloroformate as a protecting group for the amino group, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxyproline
  • tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxythiazolidine

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

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